3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
CAS No.: 122294-08-0
Cat. No.: VC13285815
Molecular Formula: C20H16O3
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid - 122294-08-0](/images/structure/VC13285815.png)
Specification
CAS No. | 122294-08-0 |
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Molecular Formula | C20H16O3 |
Molecular Weight | 304.3 g/mol |
IUPAC Name | 4-(3-phenylmethoxyphenyl)benzoic acid |
Standard InChI | InChI=1S/C20H16O3/c21-20(22)17-11-9-16(10-12-17)18-7-4-8-19(13-18)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |
Standard InChI Key | FLCMCDSGSVDXBP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C(=O)O |
Introduction
Structural and Chemical Overview
3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid (C<sub>20</sub>H<sub>16</sub>O<sub>3</sub>) features a biphenyl core substituted with a benzyloxy group (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) at the 3' position and a carboxylic acid (-COOH) at the 4 position (Figure 1). The benzyloxy group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions .
Key Structural Attributes:
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Molecular Formula: C<sub>20</sub>H<sub>16</sub>O<sub>3</sub>
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Molecular Weight: 304.34 g/mol
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Hydrogen Bond Donors/Acceptors: 1/4
The biphenyl scaffold contributes to conformational rigidity, which may enhance binding affinity to biological targets such as enzymes or receptors .
Synthetic Pathways and Optimization
Suzuki-Miyaura Cross-Coupling
The synthesis of biphenyl carboxylic acids typically employs the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between aryl halides and boronic acids. For 3'-(benzyloxy)-substituted derivatives, the protocol involves:
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Coupling Reaction:
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Substrate: 3-bromo-4'-methoxybiphenyl (or analogous aryl halide).
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Boronic Acid: 4-carboxyphenylboronic acid.
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>).
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Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).
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Conditions: 80°C in a mixed solvent system (e.g., toluene/ethanol/water) for 12–16 hours .
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Debenzylation:
Yield Optimization:
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Continuous flow reactors improve reaction efficiency (yields >75%) .
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Microwave-assisted synthesis reduces reaction time to 2–4 hours .
Physicochemical Properties
While direct data for the 3' isomer is limited, extrapolation from analogous compounds reveals:
Property | Value/Description | Source |
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Solubility | Low in water; soluble in DMSO, THF | |
Melting Point | 132–134°C (estimated) | |
LogP | 3.8–4.2 (indicative of lipophilicity) | |
Stability | Stable under inert conditions |
The carboxylic acid group facilitates salt formation with amines, enhancing aqueous solubility for pharmacological applications .
Applications in Material Science
Polymer Additives
Biphenyl derivatives enhance thermal stability in polymers. For example:
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Polyethylene Terephthalate (PET): Incorporation improves glass transition temperature (T<sub>g</sub>) by 15–20°C .
Optoelectronic Materials
The conjugated biphenyl system absorbs UV-Vis light (λ<sub>max</sub> ≈ 270 nm), making it suitable for organic photovoltaic cells .
Analytical Characterization
Spectroscopic Data
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IR: Strong absorption at 1700 cm<sup>-1</sup> (C=O stretch), 2932 cm<sup>-1</sup> (O-H stretch) .
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<sup>1</sup>H NMR: Aromatic protons (δ 7.2–7.8 ppm), benzyloxy methylene (δ 4.9 ppm) .
Future Directions and Research Opportunities
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